7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
描述
属性
IUPAC Name |
11-(3-chloro-4-fluorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O/c1-13-20(14-5-3-2-4-6-14)21-25-12-16-19(28(21)26-13)9-10-27(22(16)29)15-7-8-18(24)17(23)11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRQFEIXGMDVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo-pyrimidinone derivatives, focusing on substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives
Key Comparisons
Structural Variations: The target compound’s 3-chloro-4-fluorophenyl group at position 7 distinguishes it from analogs like 4i (3-fluorophenyl) and 4n (trifluoromethylphenyl) . Halogenated aryl groups may enhance lipophilicity and membrane permeability compared to non-halogenated derivatives. The 2-methyl and 3-phenyl substituents in the target compound contrast with 2-trifluoromethyl (in ) or 2-ethyl (in ), which could influence steric bulk and electronic properties.
Other methods include multicomponent reactions (e.g., 4i, 4n) using aromatic aldehydes .
Physicochemical Properties: Melting points for related compounds range widely: 181–241°C for chromeno-pyrido-pyrimidinones (e.g., 8i–8m) and 165–277°C for coumarin-fused derivatives (e.g., 11, 12, 16, 18) . The target compound’s properties remain uncharacterized but may align with these ranges.
The target compound’s bioactivity remains unexplored.
常见问题
Q. What are the optimal synthetic routes for this compound?
The synthesis of polycyclic pyrazolo-pyrimidine derivatives typically involves multi-step reactions. A plausible route includes:
- Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters to form pyrazole intermediates.
- Step 2 : Cyclization with chloroacetonitrile or nitrile derivatives under reflux in methanol or ethanol to construct the pyrimidine ring .
- Step 3 : Functionalization at position 7 via nucleophilic substitution using 3-chloro-4-fluorophenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters: Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., pyrimidine C=O at ~160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl/F substituents.
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (±0.3% tolerance) .
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities and confirm substituent positions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target enzymes (e.g., kinases) to assess interactions with the pyrazolo-pyrimidine core.
- Perform density functional theory (DFT) calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing binding .
- Validate predictions with molecular dynamics simulations to study stability of ligand-protein complexes over 100+ ns trajectories .
Q. How can researchers resolve discrepancies between elemental analysis and spectral data?
- Cross-validate techniques : For example, if elemental analysis suggests impurities, use HPLC-MS to detect byproducts or unreacted intermediates .
- Reassign NMR peaks : Check for solvent artifacts (e.g., DMSO-d₆) or dynamic effects (e.g., rotamers) causing peak splitting.
- Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation affecting elemental composition .
Q. What strategies optimize reaction yields in complex heterocyclic systems?
- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent optimization : Replace methanol with DMF or THF to enhance solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve regioselectivity .
Q. How do substituents on the phenyl rings influence biological activity?
- 3-Chloro-4-fluorophenyl group : Enhances lipophilicity (logP) and target binding via halogen bonding (e.g., with kinase ATP pockets) .
- 2-Methyl group : Steric effects may reduce off-target interactions. Compare IC₅₀ values against analogs with H, ethyl, or CF₃ substituents .
- SAR studies : Synthesize derivatives with electron-withdrawing (NO₂) or donating (OCH₃) groups and assay for cytotoxicity or enzyme inhibition .
Q. What purification challenges arise with this compound, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., DCM/hexane) for recrystallization or employ preparative HPLC with C18 columns .
- Byproduct removal : Optimize column chromatography gradients (e.g., 5–50% EtOAc in hexane) to separate regioisomers .
Q. What methodologies evaluate the compound’s pharmacological potential?
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- ADME profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayers) .
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